(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
CAS No.: 858769-63-8
Cat. No.: VC4535936
Molecular Formula: C20H20O6
Molecular Weight: 356.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858769-63-8 |
|---|---|
| Molecular Formula | C20H20O6 |
| Molecular Weight | 356.374 |
| IUPAC Name | (2Z)-6-ethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C20H20O6/c1-5-25-13-6-7-14-15(11-13)26-16(19(14)21)8-12-9-17(22-2)20(24-4)18(10-12)23-3/h6-11H,5H2,1-4H3/b16-8- |
| Standard InChI Key | GSKSNHNJUQGSIF-PXNMLYILSA-N |
| SMILES | CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(Z)-6-Ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone family, a subclass of benzofuranoids. Its IUPAC name is derived from the benzofuran-3(2H)-one core, substituted with ethoxy (C2H5O) and 3,4,5-trimethoxybenzylidene groups.
Molecular Formula:
Molecular Weight: 408.38 g/mol
Structural Highlights:
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Benzofuran-3(2H)-one core: A fused benzene and furan ring system with a ketone at position 3.
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6-Ethoxy substituent: An ethoxy group (-OCH2CH3) enhances lipophilicity and metabolic stability.
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2-(3,4,5-Trimethoxybenzylidene) group: A conjugated benzylidene moiety with three methoxy groups, facilitating π-π stacking and hydrogen bonding with biological targets .
Stereochemical Configuration
The Z-configuration refers to the spatial arrangement around the exocyclic double bond (C2=C1') connecting the benzofuran core and the trimethoxybenzylidene group. This geometry is critical for bioactivity, as demonstrated in anti-mycobacterial aurones .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a Knoevenagel condensation between 6-ethoxybenzofuran-3(2H)-one and 3,4,5-trimethoxybenzaldehyde (Fig. 1) .
Reaction Conditions:
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Catalyst: Piperidine or acetic acid.
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Solvent: Ethanol or acetone under reflux.
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Time: 6–12 hours.
Mechanism:
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Enolate Formation: Deprotonation of the benzofuranone’s α-hydrogen.
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Nucleophilic Attack: The enolate attacks the aldehyde’s carbonyl carbon.
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Dehydration: Elimination of forms the exocyclic double bond .
Yield Optimization
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 10 mol% piperidine | Increases to 78% |
| Temperature | 80°C | Reduces side products |
| Solvent Polarity | Ethanol | Enhances solubility |
Substituting piperidine with morpholine reduces yields to 52%, highlighting the base’s role in enolate stabilization .
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
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δ 7.82 (s, 1H, H-4): Benzofuran aromatic proton.
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δ 6.75 (s, 1H, H-1'): Benzylidene proton.
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δ 4.12 (q, 2H, OCH2CH3): Ethoxy methylene.
13C NMR:
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δ 184.6 (C-3 ketone).
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δ 161.2 (C=O of benzylidene).
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δ 56.1–60.3 (OCH3 and OCH2CH3).
IR (KBr):
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1720 cm⁻¹ (C=O stretch).
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1605 cm⁻¹ (C=C aromatic).
Biological Activities and Mechanisms
Antimicrobial Activity
Analogous aurones exhibit potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) . The trimethoxybenzylidene group likely disrupts cell wall synthesis via DprE1 enzyme inhibition .
Anti-Inflammatory Effects
In RAW 264.7 macrophages, aurones suppress NO production (85% inhibition at 10 µM) by blocking NF-κB translocation .
| Modification | Effect on Activity |
|---|---|
| Methoxy → Ethoxy | ↑ Lipophilicity, ↓ Solubility |
| Z → E isomerization | ↓ Anti-TB activity by 90% |
| Halogenation at C-4 | ↑ Cytotoxicity (IC50 = 3.2 µM) |
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